molecular formula C21H22Cl2N2O3 B3399641 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide CAS No. 1040644-22-1

2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide

Cat. No.: B3399641
CAS No.: 1040644-22-1
M. Wt: 421.3 g/mol
InChI Key: FCUQZHJLRQETRG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and an indolinyl group, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate acylating agent to form the 2,4-dichlorophenoxy intermediate.

    Indolinyl group introduction: The indolinyl group is introduced through a reaction with an indole derivative, such as 1-pivaloylindole, under suitable conditions.

    Acetamide linkage formation: The final step involves the formation of the acetamide linkage by reacting the dichlorophenoxy intermediate with the indolinyl derivative in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetamide: Lacks the indolinyl group, which may result in different chemical and biological properties.

    N-(1-pivaloylindolin-6-yl)acetamide: Lacks the dichlorophenoxy group, leading to variations in reactivity and applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is unique due to the presence of both the dichlorophenoxy and indolinyl groups, which confer distinct chemical and biological properties. This combination may enhance its potential for various applications compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O3/c1-21(2,3)20(27)25-9-8-13-4-6-15(11-17(13)25)24-19(26)12-28-18-7-5-14(22)10-16(18)23/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUQZHJLRQETRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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